molecular formula C30H58ClN7O8S B8117005 LCKLSL (hydrochloride)

LCKLSL (hydrochloride)

Cat. No.: B8117005
M. Wt: 712.3 g/mol
InChI Key: AMMXZXCYTNGHOZ-HXDXACSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: LCKLSL (hydrochloride) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of LCKLSL (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified and characterized to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: LCKLSL (hydrochloride) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds competitively to annexin A2, preventing the interaction of tissue plasminogen activator with annexin A2.

Common Reagents and Conditions: The synthesis of LCKLSL (hydrochloride) involves standard peptide synthesis reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reaction conditions typically include controlled temperature and pH to ensure optimal peptide bond formation.

Major Products Formed: The major product formed is the LCKLSL (hydrochloride) peptide itself, which is characterized by its specific sequence and molecular weight .

Scientific Research Applications

LCKLSL (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool to study protein-protein interactions, particularly involving annexin A2.

    Biology: Investigated for its role in inhibiting angiogenesis and plasmin generation, making it relevant in studies of vascular biology and cancer research.

    Medicine: Explored for potential therapeutic applications in conditions where inhibition of angiogenesis or plasmin generation is beneficial, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of research reagents and diagnostic tools

Mechanism of Action

LCKLSL (hydrochloride) exerts its effects by competitively inhibiting the binding of tissue plasminogen activator to annexin A2. This inhibition prevents the generation of plasmin, a key enzyme involved in fibrinolysis. By blocking this pathway, LCKLSL (hydrochloride) exhibits anti-angiogenic properties, making it a valuable tool in research focused on angiogenesis and related processes .

Comparison with Similar Compounds

    LCKLSL: The non-hydrochloride form of the peptide.

    Other Annexin A2 Inhibitors: Compounds that inhibit annexin A2 but may have different sequences or structures.

Uniqueness: LCKLSL (hydrochloride) is unique due to its specific sequence and its potent inhibitory effect on the interaction between tissue plasminogen activator and annexin A2. This specificity makes it a valuable tool for studying the role of annexin A2 in various biological processes .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57N7O8S.ClH/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6;/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45);1H/t19-,20-,21-,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMXZXCYTNGHOZ-HXDXACSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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